molecular formula C5H9NO B057599 3-(Dimethylamino)acrylaldehyde CAS No. 927-63-9

3-(Dimethylamino)acrylaldehyde

Cat. No. B057599
CAS RN: 927-63-9
M. Wt: 99.13 g/mol
InChI Key: RRLMPLDPCKRASL-ONEGZZNKSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Dimethylamino)acrylaldehyde and related compounds has been explored through various chemical methodologies. For instance, Madhu et al. (2013) describe the synthesis of 3,5-bis(acrylaldehyde) boron-dipyrromethene, highlighting the compound's application in the detection of cysteine and homocysteine in living cells, indicating the compound's selective reactivity towards certain amino acids and thiol-containing compounds (Madhu, Gonnade, & Ravikanth, 2013). Additionally, Henkel (2004) discusses the use of 3-N,N-(dimethylamino)isocyanoacrylate-Wang-resin for the synthesis of imidazole-4-carboxylic acids, demonstrating the compound's utility in facilitating reactions under specific conditions (Henkel, 2004).

Molecular Structure Analysis

The molecular structure of 3-(Dimethylamino)acrylaldehyde plays a crucial role in its reactivity and the types of chemical reactions it can participate in. Singh et al. (2014) conducted a mixed experimental and DFT study on a related compound, providing insights into the molecular interactions and stability of the structure through spectral techniques and theoretical findings (Singh, Rawat, & Sahu, 2014). Such analyses are essential for understanding the fundamental properties that make 3-(Dimethylamino)acrylaldehyde a valuable compound in synthetic chemistry.

Chemical Reactions and Properties

3-(Dimethylamino)acrylaldehyde's reactivity is highlighted in various chemical reactions, demonstrating its versatility as a building block in organic synthesis. For example, Zhang et al. (2015) discuss the nickel-catalyzed C-N borylation of aryl- and benzyl-dimethylamines, showcasing the compound's potential in transforming Me2N-containing organic molecules into various functional molecules through existing C-B functionalization methods (Zhang, Hagihara, & Itami, 2015).

Physical Properties Analysis

Understanding the physical properties of 3-(Dimethylamino)acrylaldehyde, such as solubility, melting point, and boiling point, is crucial for its application in different chemical contexts. While specific studies focusing solely on the physical properties of 3-(Dimethylamino)acrylaldehyde were not identified, research on related compounds provides valuable insights into how such properties can influence reactivity and application in synthesis.

Chemical Properties Analysis

The chemical properties of 3-(Dimethylamino)acrylaldehyde, including its nucleophilicity, electrophilicity, and ability to participate in various organic reactions, are central to its utility in synthetic organic chemistry. Studies like those by Jing et al. (2017) on the enantioselective union of precursors using cobalt salts and chiral ligands exemplify the strategic use of compounds with similar functionalities to 3-(Dimethylamino)acrylaldehyde in advanced synthetic applications (Jing, Balasanthiran, Pagar, Gallucci, & RajanBabu, 2017).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds and Non-Linear Optical Materials : A study demonstrated the synthesis of a pyrrole-containing chalcone derivative from 3-(Dimethylamino)acrylaldehyde, indicating its potential in forming new heterocyclic compounds. The derivative also showed significant non-linear optical material properties (Singh, Rawat, & Sahu, 2014).

  • Eco-Friendly Transamination and Aza-Annulation Reactions : Ethyl 3-dimethylamino acrylates, derived from 3-(Dimethylamino)acrylaldehyde, were used in solvent-free synthesis of β-hydrazino acrylates and dihydropyrazol-3-ones. This study highlights an efficient and mild approach to synthesize these compounds using microwave irradiations (Meddad et al., 2001).

  • Crystal Structure Analysis : Research focused on the Z/E-Isomerism of a compound derived from 3-(Dimethylamino)acrylaldehyde, analyzing their crystal structures and intermolecular interactions. This study offers insights into the molecular geometry and stability of such compounds (Tammisetti et al., 2018).

  • Detection of Indoles and Related Compounds : 3-(Dimethylamino)acrylaldehyde has been used as a sensitive reagent for detecting indoles and related compounds on paper chromatograms. This application is particularly useful in analytical chemistry for identifying specific organic compounds (Durkee & Sirois, 1964).

  • Synthesis of Enaminone-Based Heterocyclic Compounds : Another study reported the use of 3-(Dimethylamino)acrylaldehyde in synthesizing azole systems with potential biological activities. The synthesized compounds exhibited significant anti-microbial activity (Azab, Break, & El-Zahrani, 2016).

  • Corrosion Inhibition : A derivative of 3-(Dimethylamino)acrylaldehyde was investigated as a corrosion inhibitor for mild steel, demonstrating its utility in industrial applications (Singh, Kumar, Udayabhanu, & John, 2016).

Safety And Hazards

DMAAL causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

(E)-3-(dimethylamino)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-6(2)4-3-5-7/h3-5H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLMPLDPCKRASL-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Record name 3-Dimethylaminoacrolein
Source Wikipedia
URL https://en.wikipedia.org/wiki/3-Dimethylaminoacrolein
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)acrylaldehyde

CAS RN

927-63-9, 692-32-0
Record name 3-(Dimethylamino)acrylaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Dimethylaminoacrolein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(dimethylamino)acrylaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.962
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E)-3-(dimethylamino)prop-2-enal
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-DIMETHYLAMINOACROLEIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
FZ Hu, GF Zhang, B Liu, XM Zou… - Journal of …, 2009 - Wiley Online Library
… The intermediates 2 or 6 were obtained from the cyclization of 3-chloro-6-hydrazinyl pyridazine 1 with 3-dimethylamino-acrylaldehyde or ethyl 2-((dimethylamino) methylene)-3-…
Number of citations: 16 onlinelibrary.wiley.com
A Alnajjar, MM Abdelkhalik, HM Riad… - Journal of …, 2018 - Wiley Online Library
A variety of new polyfunctionally substituted benzo[d]pyrimido[2,1‐b][1,3]thiazole and benzo[4,5]imidazo[1,2‐a]pyrimidine derivatives have been synthesized. The general synthetic …
Number of citations: 6 onlinelibrary.wiley.com
M He, J Li, L Tian - Journal of Radioanalytical and Nuclear Chemistry, 2019 - Springer
In order to comprehensively understanding the metabolism process of fluvastatin, the stable isotope-labeled (3R, 5S)-fluvastatin and (3S, 5R)-fluvastatin were required. Both of (3R, 5S)-…
Number of citations: 4 link.springer.com
P NOVEL - researchgate.net
(57) Abstract: The present invention relates to a Compound of the formula (I), wherein X rep-resents CN, COOR, wherein R represents hydrogen or a carboxyl protecting group, CONR" 2…
Number of citations: 0 www.researchgate.net
A Osuka, Y Ikawa, K Maruyama - Bulletin of the Chemical Society of …, 1992 - journal.csj.jp
Vinylogous Vilsmeier formylation of nickel(II) 5,15-di-p-tolyl-octaethylporphyrin gave the corresponding meso-(2-formylvinyl)porphyrin, which, on treatment with trifluoroacetic acid, …
Number of citations: 35 www.journal.csj.jp
C Rajitha, PK Dubey, V Sunku, FJ Piedrafita… - European journal of …, 2011 - Elsevier
The synthesis of novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives has been carried out using trifluoroacetic anhydride/phosphoric acid mediated C–C bond forming reaction as a key …
Number of citations: 47 www.sciencedirect.com
H Fischer, M Rädler, A Mosbacher… - Collection of …, 2007 - cccc.uochb.cas.cz
The reaction of [(CO) 5 M(thf)] with but-3-yn-1-ols in the presence of NEt 3 offers a convenient route to 2-oxacyclopentylidene complexes [(CO) 5 M=CO-CH 2 CH 2 CH 2 ] (M = Cr (1a), …
Number of citations: 5 cccc.uochb.cas.cz
SI Vdovenko, II Gerus, HA Fedorenko… - Spectrochimica Acta Part …, 2013 - Elsevier
IR Fourier spectra of two enaminoketones with general formula (CH 3 ) 2 NCR 1 CR 2 C(O)CF 3 , R 1 H, R 2 CH 3 (2); R 1 CH 3 , R 2 H (3) were investigated in various pure solvents. …
Number of citations: 9 www.sciencedirect.com
CM Marson - 2018 - books.google.com
Synthesis Using Vilsmeier Reagents presents a comprehensive account of the whole of Vilsmeier chemistry, including the formation of over 50 functional groups and over 50 different …
Number of citations: 91 books.google.com
X Li - 2009 - library-archives.canada.ca
The objective of this project is synthesizing bipyridine-derived ligands in order to study DNA conformational bending. The synthesis of bipyridine derivatives has been investigated. 6, 6'-…
Number of citations: 1 library-archives.canada.ca

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